![molecular formula C12H12F3NO4 B2472499 3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid CAS No. 117291-24-4](/img/structure/B2472499.png)

3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

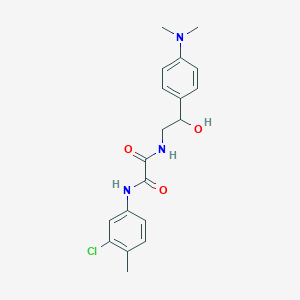

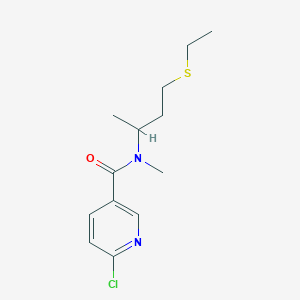

3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid, also known as 3-MTA or 4-methoxy-3-trifluoroacetamido-benzoic acid, is an important synthetic intermediate and building block used in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals. It is a versatile compound that can be used to synthesize a wide range of compounds, including amides, esters, and other derivatives. 3-MTA has a broad range of applications in the pharmaceutical and agrochemical industries due to its ability to be used in a variety of reactions.

Scientific Research Applications

Modified Benzhydrylamine for Peptide Synthesis

A study by Funakoshi et al. (1988) explored the use of a modified benzhydrylamine derivative, including 3-(α-Fmoc-amino-4-methoxybenzyl)-4-methoxyphenyl propionic acid, for peptide synthesis. This compound proved useful as a precursor for C-terminal amides in fluoren-9-ylmethoxycarbonyl (Fmoc)-based solid phase peptide synthesis (Funakoshi et al., 1988).

Green Synthesis of Pyranopyrazoles

Zolfigol et al. (2013) reported a green and efficient method for synthesizing pyranopyrazoles, utilizing compounds including 4-(4-methoxyphenyl) variants in a solvent-free condition. This synthesis method is notable for its environmental friendliness (Zolfigol et al., 2013).

Corrosion Control of Mild Steel

Bentiss et al. (2009) investigated the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole for the corrosion control of mild steel. This organic compound exhibited significant inhibition efficiency, making it a promising material for protecting steel surfaces (Bentiss et al., 2009).

Antioxidant, Anti-inflammatory, and Antiulcer Activities

Subudhi and Sahoo (2011) synthesized and evaluated novel compounds, including 2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid, for their antioxidant, anti-inflammatory, and antiulcer activities. The findings revealed significant efficacy in these areas (Subudhi & Sahoo, 2011).

Structural Investigation for Chemical Stability

Venkatesan et al. (2016) conducted a structural investigation of a related compound, 2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, examining its chemical stability and interactions. This study provided insights into the molecular interactions and stability of similar compounds (Venkatesan et al., 2016).

Electrochemical Hydrogenation Applications

Korotaeva et al. (2011) explored the electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids, demonstrating their potential in producing corresponding propanoic acids with high efficiency. This research highlights the applicability in chemical synthesis and material processing (Korotaeva et al., 2011).

Functional Modification of Hydrogels

Aly and El-Mohdy (2015) modified poly vinyl alcohol/acrylic acid hydrogels using various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. This modification led to increased thermal stability and promising biological activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).

properties

IUPAC Name |

3-(4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO4/c1-20-8-4-2-7(3-5-8)9(6-10(17)18)16-11(19)12(13,14)15/h2-5,9H,6H2,1H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYSJLYNJFWKES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2472417.png)

![4-[2-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)ethyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2472428.png)

![5-Azaspiro[3.4]octane-8-carboxylic acid;hydrochloride](/img/structure/B2472431.png)

![2-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol](/img/structure/B2472433.png)

![Benzyl 3-(3,4-dimethoxyphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2472435.png)